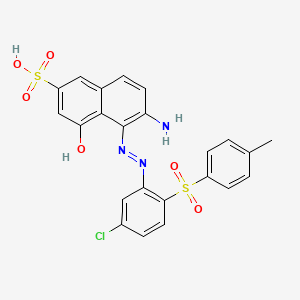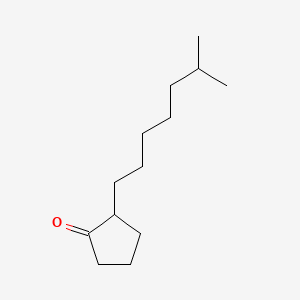
4-Phenoxychalcone oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxychalcone oxide is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. This compound is known for its unique chemical structure, which includes an epoxide group, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxychalcone oxide typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali, such as sodium hydroxide in ethanol . The resulting chalcone is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the epoxide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and column chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenoxychalcone oxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peracids like m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide group.
Alcohols: Formed from the reduction of the compound.
Substituted Chalcones: Formed from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Phenoxychalcone oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Phenoxychalcone oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the inhibition of enzymes, such as epoxide hydrolase, which plays a role in the metabolism of various endogenous compounds .
Comparación Con Compuestos Similares
Chalcone: The parent compound without the epoxide group.
4-Phenylchalcone: Similar structure but lacks the phenoxy group.
Epoxychalcone: Contains an epoxide group but differs in the substitution pattern.
Uniqueness: 4-Phenoxychalcone oxide is unique due to the presence of both the phenoxy and epoxide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
86711-50-4 |
|---|---|
Fórmula molecular |
C21H16O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
[3-(4-phenoxyphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H16O3/c22-19(15-7-3-1-4-8-15)21-20(24-21)16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14,20-21H |
Clave InChI |
RUWHCWOSBZLDPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)

![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)


